molecular formula C17H14N2O4 B4552405 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 951894-85-2

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B4552405
CAS No.: 951894-85-2
M. Wt: 310.30 g/mol
InChI Key: VRYYICURPFOXAU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: the 1,3,4-oxadiazole ring and the 1,4-benzodioxane group, both known for conferring a wide spectrum of biological activities . The 1,3,4-oxadiazole moiety is a versatile heterocycle recognized as a bioisostere for carboxylic acids, esters, and amides, and is a key structural component in several clinically used drugs . Compounds featuring this scaffold have demonstrated broad pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and analgesic activities . Specifically, in anticancer research, 1,3,4-oxadiazole derivatives have shown promise by inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . The 1,4-benzodioxane scaffold is a versatile template widely employed in designing bioactive molecules . This bicyclic system is found in various investigational drugs and contributes to activity across numerous biological targets. Recent studies on molecular hybrids combining the 1,4-benzodioxane skeleton with 1,3,4-oxadiazole-2-thione groups have highlighted their potential as antibacterial agents and their utility in other therapeutic areas . This particular compound, by integrating these two powerful motifs, serves as a valuable intermediate for researchers developing novel therapeutic agents. It is ideal for screening in biological assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules targeting oncology and infectious diseases. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-20-12-8-6-11(7-9-12)16-18-19-17(23-16)15-10-21-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYYICURPFOXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146584
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-85-2
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-yl hydrazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. The oxadiazole ring enhances the bioactivity against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

Research has demonstrated that compounds containing the oxadiazole structure can inhibit inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Anticancer Activity

The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that it exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in conditions such as Alzheimer's disease and diabetes mellitus type 2 (T2DM), respectively. Inhibitors of these enzymes can provide therapeutic benefits in managing these diseases .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the benzodioxin moiety can enhance charge transport properties, improving device performance .

Polymer Chemistry

In polymer science, the compound can be utilized as a building block for synthesizing novel polymeric materials with tailored properties. Its incorporation into polymer matrices can impart desirable characteristics such as thermal stability and mechanical strength .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzodioxin revealed that modifications at the oxadiazole position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .

Study 2: Anticancer Screening

In vitro screening of the compound against human cancer cell lines showed promising results with IC50 values indicating effective cytotoxicity. The study suggested further exploration into its mechanism of action to better understand its anticancer properties .

Study 3: Organic Photovoltaics

Research into the use of this compound in OPVs demonstrated improved efficiency compared to traditional materials. The findings suggested that the incorporation of oxadiazole derivatives could lead to more efficient energy conversion processes in solar cells .

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Data Table 1: Antihepatotoxic Activity

Compound Substituent at Oxadiazole 5-Position IC₅₀ (μM) Reference
Target Compound 4-Methoxyphenyl Pending
2-(4-Chlorophenyl)-5-(benzodioxan-2-yl) 4-Chlorophenyl 15.2
2-(4-Methylphenyl)-5-(benzodioxan-2-yl) 4-Methylphenyl 22.7

Anticancer and Cytotoxic Analogs

Mohammadi-Farani et al. (2014) evaluated N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide , which replaces the oxadiazole with a thiadiazole ring. This compound demonstrated IC₅₀ values of 8.2–11.5 μM against prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines. The oxadiazole-containing target compound may exhibit distinct binding kinetics due to differences in electronegativity and hydrogen-bonding capacity .

Key Data Table 2: Cytotoxicity Comparison

Compound Core Heterocycle IC₅₀ (μM, PC3) Reference
Target Compound 1,3,4-Oxadiazole Pending
Thiadiazole Analog 1,2,4-Thiadiazole 8.2
3-(Benzodioxin-2-yl)-4-phenyltriazole 1,2,4-Triazole 14.6

Antimicrobial and Enzyme-Inhibitory Derivatives

A 2022 study on 1,3,4-oxadiazole thioether derivatives (e.g., 5g : 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) revealed fungicidal activity against Sclerotinia sclerotiorum (87% inhibition at 50 μg/mL). The target compound’s lack of a thioether group may reduce fungicidal efficacy but could improve selectivity for human enzyme targets like HDAC6 or cyclooxygenase .

Key Data Table 3: Enzyme Inhibition

Compound Target Enzyme Inhibition (%) Reference
Target Compound COX-2 (Predicted) Pending
2-(2,3-Dihydrobenzodioxin-2-yl)ethanol COX-1/COX-2 45–55
Oxadiazole HDAC6 Inhibitors HDAC6 >80

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with 4-chlorophenyl or 4-nitrophenyl substituents in analogs.
  • Hybrid Scaffolds: Compounds like 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one incorporate additional heterocycles (e.g., oxazinone), broadening binding site compatibility but increasing synthetic complexity .

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of precursors. The structural framework of oxadiazoles contributes to their biological activity through interactions with various biological targets.

Antioxidant Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antioxidant properties. The DPPH assay demonstrated that several synthesized compounds within this family showed promising antioxidant activity. For instance, compounds derived from the oxadiazole scaffold were evaluated for their ability to scavenge free radicals, with some exhibiting higher efficacy than vitamin C as a reference standard .

Anticancer Properties

Oxadiazoles are recognized for their anticancer potential. In vitro studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation. Specific derivatives have been reported to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been extensively studied. Compounds in this class have demonstrated activity against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some oxadiazole derivatives have shown anti-inflammatory effects in preclinical models. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antioxidant Evaluation

A study evaluated a series of newly synthesized 1,3,4-oxadiazole derivatives for their antioxidant capabilities using the DPPH method. Among the tested compounds, one derivative exhibited an IC50 value significantly lower than that of vitamin C, indicating superior antioxidant activity .

Compound IDIC50 Value (µM)Reference
7a25
6e30
Vitamin C50

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, several oxadiazole derivatives were tested against human cancer cell lines. One compound showed a remarkable ability to inhibit proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Compound IDCell LineIC50 Value (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHeLa20CDK inhibition

Q & A

Q. What are the established synthetic routes for 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?

Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydrazide derivatives with carbonyl-containing intermediates under acidic conditions. For example:

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 4-methoxybenzoyl chloride in ethanol under reflux.
  • Step 2 : Cyclize the intermediate using phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours .
    Optimization : Yield improvements (up to 78%) are achieved by controlling solvent polarity (e.g., ethanol vs. DMF), catalyst concentration, and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (chloroform/methanol) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 3.8–4.2 ppm for benzodioxin protons; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for oxadiazole carbons) confirm substituent positions .
  • IR Spectroscopy : Peaks at 1610–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O-C of benzodioxin) validate functional groups .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with precision (R-factor < 0.08) .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzodioxin and methoxyphenyl rings influence antihepatotoxic activity?

Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (-OCH₃, -CH₃) groups.
  • Biological Evaluation : Test in CCl₄-induced hepatotoxicity models (rat liver cells or in vivo assays) measuring ALT/AST levels and glutathione (GSH) restoration.
  • Computational Analysis : Perform DFT calculations to correlate substituent Hammett constants (σ) with activity. For example, methoxy groups enhance activity due to improved lipid solubility and ROS scavenging .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar oxadiazoles?

Methodological Answer : Contradictions often arise from assay variability. To address this:

  • Standardized Assays : Use harmonized protocols (e.g., OECD guidelines for cytotoxicity).
  • Purity Validation : Confirm compound purity via HPLC (>95%) and elemental analysis.
  • Model Relevance : Compare in vitro (e.g., HepG2 cells) vs. in vivo (rodent models) results. For instance, discrepancies in antihepatotoxic activity may stem from metabolic differences between cell lines and whole organisms .

Q. What in vitro and in vivo models are appropriate for evaluating blood-brain barrier (BBB) permeability in CNS-related studies?

Methodological Answer :

  • In Vitro : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) predicts passive diffusion. Compounds with logP values 2–3 and polar surface area <90 Ų show better permeability .
  • In Vivo : Administer the compound to rodents and quantify brain-plasma ratios via LC-MS. Use microdialysis to monitor unbound fractions in brain extracellular fluid .

Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with hepatic enzymes?

Methodological Answer :

  • Target Selection : Dock the compound into cytochrome P450 (CYP3A4) or glutathione S-transferase (GST) active sites using AutoDock Vina.
  • Simulation Parameters : Run 100 ns molecular dynamics (MD) simulations (AMBER force field) to assess binding stability. Key interactions (e.g., hydrogen bonds with Ser129 or hydrophobic contacts with heme) explain enzyme inhibition or activation .

Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be improved?

Methodological Answer :

  • Limitations : MTT assays may underestimate toxicity due to interference with oxadiazole redox activity.
  • Improvements : Use complementary assays (e.g., ATP-based viability, LDH release) and validate with live-cell imaging (e.g., Calcein-AM/PI staining). Include primary cell lines to reduce immortalized cell line artifacts .

Q. How does the compound’s stability under physiological conditions impact pharmacological profiling?

Methodological Answer :

  • Stability Tests : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours.
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., benzodioxin fragments). Stability enhancements may require prodrug strategies or formulation with cyclodextrins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

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